molecular formula C10H13N3O4 B11736183 Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate

Cat. No.: B11736183
M. Wt: 239.23 g/mol
InChI Key: YJPPGGNTWZVCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate is a chemical compound with the molecular formula C10H13N3O4 and a molecular weight of 239.22792 g/mol . This compound is known for its unique structure, which includes a furan ring, an amino group, and an ester group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate typically involves the reaction of ethyl acrylate with 2-(2-furancarbonyl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized furan derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of new derivatives with potentially novel properties .

Scientific Research Applications

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function and behavior. The compound’s furan ring and amino group are particularly important for its reactivity and biological activity, allowing it to participate in a range of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(2-(2-furylcarbonyl)hydrazinyl)propanoate: This compound has a similar structure but with a propanoate group instead of an acrylate group.

    Ethyl 3-amino-3-(2-(2-thiophenecarbonyl)hydrazinyl)acrylate: This compound features a thiophene ring instead of a furan ring, leading to different chemical properties and reactivity.

    Ethyl 3-amino-3-(2-(2-pyridinecarbonyl)hydrazinyl)acrylate:

Uniqueness

Ethyl 3-amino-3-(2-(2-furancarbonyl)hydrazinyl)acrylate is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

ethyl 3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate

InChI

InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)

InChI Key

YJPPGGNTWZVCPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.